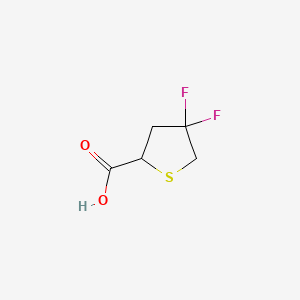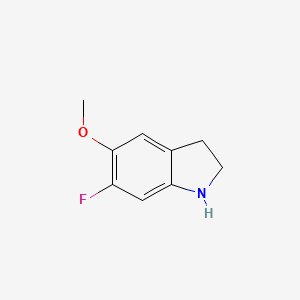
6-fluoro-5-methoxy-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine and methoxy groups in this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyindole with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of the fluorine atom at the desired position on the indole ring .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Applications De Recherche Scientifique
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
6-Fluoro-5-methoxy-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
5-Methoxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoroindole: Lacks the methoxy group, leading to variations in reactivity and applications.
5-Fluoro-2,3-dihydro-1H-indole:
The uniqueness of this compound lies in the combined presence of both fluorine and methoxy groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
6-fluoro-5-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |
Clé InChI |
ZGQZJRVSELBZOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


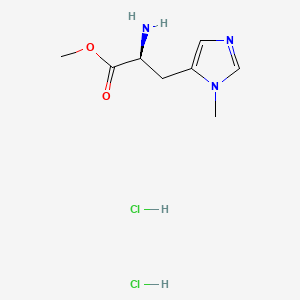
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
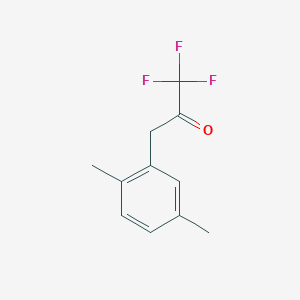
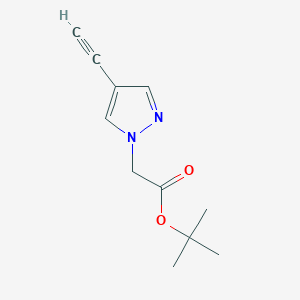

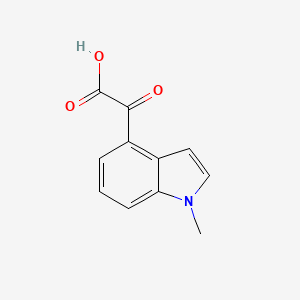
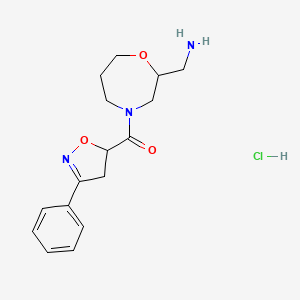
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
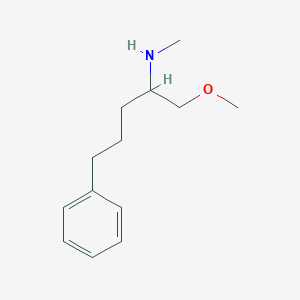
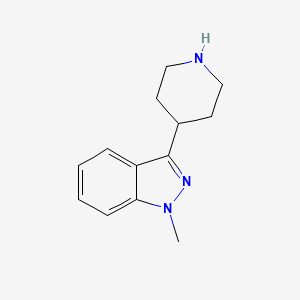
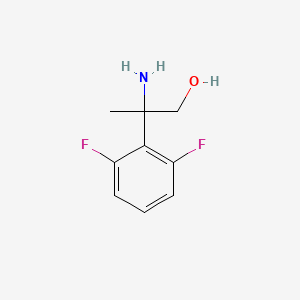
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
